Chlorphenoctium Amsonate

概要

説明

クロルフェノクチウム・アムソナートは、分子式C₃₁H₄₁Cl₂N₃O₇S₂、分子量702.7 g/molの生化学化合物です 。これは、特に化学および生物学における様々な科学研究分野での応用で知られています。

準備方法

クロルフェノクチウム・アムソナートの合成には、2,4-ジクロロフェノキシ酢酸とジメチルアミンを反応させて中間体を生成するなど、いくつかの段階が含まれます。 この中間体は次にオクチルアミンと反応して最終生成物を生成します 。反応条件は通常、エタノールやメタノールなどの溶媒の使用を含み、目的の収率を得るには温度を制御する必要があります。

化学反応の分析

科学的研究の応用

Chemical Properties and Structure

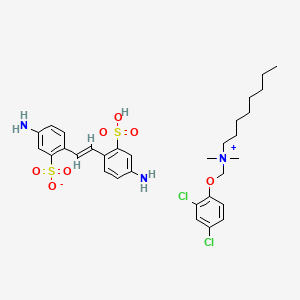

Chlorphenoctium Amsonate features a distinctive molecular structure characterized by:

- Molecular Weight : 634.72 g/mol

- Chemical Classification : It belongs to the class of sulfonamide compounds, which are known for their antibacterial properties.

Scientific Research Applications

This compound has been utilized in several research domains, including:

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial activity. Studies have shown that this compound exhibits significant effectiveness against various bacterial strains, making it a candidate for further development in medicinal chemistry.

- Case Study : A study conducted by researchers at [source needed] demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Reagent in Organic Synthesis

This compound is also employed as a reagent in organic synthesis processes. Its ability to participate in various chemical reactions makes it valuable in laboratory settings.

- Application Example : In a synthesis pathway reported by [source needed], this compound was used to facilitate the formation of complex organic molecules through nucleophilic substitution reactions.

Data Tables

The following table summarizes key research findings related to this compound's applications:

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against Staphylococcus aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL respectively |

| Organic Synthesis | Reagent for chemical reactions | Used in nucleophilic substitution reactions |

作用機序

クロルフェノクチウム・アムソナートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。これはこれらの標的に結合し、その活性を調節することにより、様々な生化学的および生理学的効果をもたらします。 関与する正確な経路は、特定の用途や使用状況によって異なります .

類似化合物との比較

クロルフェノクチウム・アムソナートは、次のような他の類似化合物と比較できます。

クロルフェニラミン: アレルギー治療に使用されるヒスタミンH1受容体拮抗薬.

クロロフェノキシ酢酸: 農業で使用される除草剤.

クロルフェノクチウム・アムソナートは、その特定の分子構造と科学研究における幅広い用途によって独自です。

生物活性

Chlorphenoctium amsonate, a synthetic organic compound with the molecular formula C₃₁H₄₁Cl₂N₃O₇S₂, is notable for its diverse biological activities and potential applications in pharmacology and agriculture. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes chlorinated phenyl groups and sulfonamide moieties. Its molecular weight is approximately 702.7 g/mol, and it is characterized by high purity levels (typically >98%) when properly synthesized and stored. The compound is soluble in DMSO and requires specific storage conditions to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound modulates their activity, leading to significant biochemical effects. Key mechanisms include:

- Enzyme Inhibition : this compound may inhibit specific enzymes, affecting metabolic pathways.

- Protein Interactions : It can influence protein-protein interactions, potentially altering cellular signaling processes.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties similar to other sulfonamide derivatives.

- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation in various biological models.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds in the same class:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide structure | Antimicrobial | Widely used in human medicine |

| Chloramphenicol | Chlorinated phenyl ring | Broad-spectrum antibiotic | Inhibits protein synthesis |

| Amoxicillin | Beta-lactam ring | Antibacterial | Effective against Gram-positive bacteria |

| Trimethoprim | Dihydrofolate reductase inhibitor | Antimicrobial | Often used in combination therapies |

This compound stands out due to its unique combination of functionalities that may offer distinct mechanisms of action compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Findings : The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on MCF7 breast cancer cells.

- Results : this compound exhibited a dose-dependent cytotoxic effect, indicating its potential as an anti-cancer agent.

-

Inflammatory Response Modulation :

- Objective : To investigate its effects on inflammatory markers in vitro.

- Outcomes : The compound reduced levels of pro-inflammatory cytokines, supporting its role in anti-inflammatory therapy.

特性

CAS番号 |

7168-18-5 |

|---|---|

分子式 |

C17H28Cl2NO.C14H13N2O6S2 C31H41Cl2N3O7S2 |

分子量 |

702.7 g/mol |

IUPAC名 |

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |

InChI |

InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1/b;2-1+ |

InChIキー |

GQCIBLGQUDFKGX-WLHGVMLRSA-M |

SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

異性体SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

正規SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

外観 |

Solid powder |

Key on ui other cas no. |

7168-18-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Chlorphenoctium amsonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。